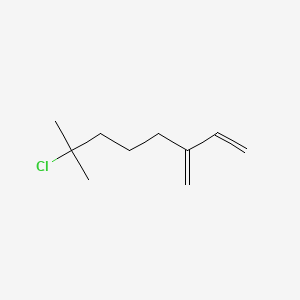

7-Chloro-7-methyl-3-methyleneoct-1-ene

Description

Contextualization of Halogenated Alkenes in Modern Synthetic Design

Halogenated organic compounds, particularly halogenated alkenes, are foundational pillars in the edifice of modern synthetic chemistry. nih.govnumberanalytics.com The incorporation of a halogen atom into an alkene scaffold dramatically influences the molecule's electronic properties and reactivity, rendering it a versatile intermediate for a wide array of chemical transformations. numberanalytics.com The halogenation of alkenes, a classic reaction known for centuries, involves the addition of halogens like chlorine or bromine across a carbon-carbon double bond to form vicinal dihalides. fiveable.mechemistrysteps.comkhanacademy.org This process, typically proceeding through a cyclic halonium ion intermediate, is stereoselective, resulting in anti-addition products. masterorganicchemistry.com The presence of both a halogen and an alkene functionality within the same molecule, as in 7-Chloro-7-methyl-3-methyleneoct-1-ene, provides multiple pathways for synthetic manipulation.

The term "vinylic" refers to a substituent directly attached to an sp²-hybridized carbon of an alkene. fiveable.me Vinylic functional groups, along with terminal alkenes (where the double bond is at the end of a carbon chain), are of paramount importance in organic synthesis. wikipedia.orgnumberanalytics.com Alkenes are unsaturated hydrocarbons containing at least one carbon-carbon double bond, which consists of one strong sigma (σ) bond and one weaker pi (π) bond. chemistrysteps.com

The reactivity of the π bond makes alkenes valuable precursors for a multitude of addition reactions. fiveable.me They serve as fundamental building blocks in the synthesis of polymers (vinyl polymers), alcohols, ethers, and alkyl halides. numberanalytics.comwikipedia.orgnumberanalytics.com The geometry around the double bond is trigonal planar, and the restricted rotation around the C=C bond can lead to stereoisomerism (cis/trans or E/Z isomers), a critical consideration in synthetic design. chemistrysteps.comlibretexts.org The presence of a terminal alkene (a vinyl group, -CH=CH₂) in 7-Chloro-7-methyl-3-methyleneoct-1-ene, in conjunction with the adjacent methylene (B1212753) group, forms a conjugated system that can undergo unique cycloaddition and polymerization reactions.

Alkyl halides are classified as primary, secondary, or tertiary based on the substitution of the carbon atom bonded to the halogen. libretexts.org In a tertiary (3°) alkyl halide, the carbon atom bearing the halogen is directly attached to three other alkyl groups. libretexts.org This structural arrangement has profound implications for reactivity. Tertiary alkyl halides readily undergo nucleophilic substitution (SN1) and elimination (E1) reactions because they can form a relatively stable tertiary carbocation intermediate upon departure of the halide leaving group. masterorganicchemistry.com

While the SN1 and E1 pathways are well-established, engaging unactivated tertiary alkyl chlorides in more complex C–C bond-forming reactions has historically been challenging. nih.gov However, recent advances in radical chemistry and transition-metal catalysis have opened new avenues for their use. nih.gov For instance, titanium-catalyzed radical addition reactions have been developed to functionalize tertiary alkyl chlorides, expanding their utility as electrophiles in the synthesis of complex target molecules. nih.gov The tertiary chloride in 7-Chloro-7-methyl-3-methyleneoct-1-ene thus represents a handle for introducing further molecular complexity through either classic carbocation chemistry or modern catalytic methods.

Overview of Methylene-Substituted Octene Frameworks in Chemical Research

The IUPAC nomenclature for alkenes requires identifying the longest carbon chain containing the double bond and numbering the chain to give the double-bond carbons the lowest possible numbers. libretexts.orgpressbooks.pub Branched alkenes, such as those containing methylene (-CH₂) groups as part of the main chain or as substituents, are common motifs in natural products and synthetic intermediates.

The structure of 7-Chloro-7-methyl-3-methyleneoct-1-ene features an exocyclic methylene group at the C3 position. This creates a 1,3-diene system with the terminal alkene at C1. The key structural features of this arrangement are:

Planarity and Hybridization: The carbon atoms involved in the double bonds (C1, C2, C3, and the exocyclic methylene carbon) are sp² hybridized, with the atoms lying in a single plane. chemistrysteps.comncert.nic.in

Conjugation: The alternating double-single-double bond sequence (C1=C2–C3=CH₂) allows for the delocalization of π-electrons across these four atoms. This conjugation influences the electronic properties and reactivity of the diene system, making it susceptible to 1,2- and 1,4-addition reactions as well as pericyclic reactions like the Diels-Alder cycloaddition.

Steric Influence: The methylene branch introduces specific steric bulk that can direct the approach of reagents to the nearby reactive sites, potentially influencing the regioselectivity and stereoselectivity of reactions involving the diene or the distant alkyl chloride.

A comprehensive search of the chemical literature reveals a significant gap in knowledge regarding 7-Chloro-7-methyl-3-methyleneoct-1-ene. There appear to be no dedicated studies on its synthesis, detailed spectroscopic analysis, or reactivity. While its basic physicochemical properties can be estimated through computational methods echemi.com, empirical data is lacking. This absence of information presents numerous research opportunities:

Synthesis: Developing an efficient and selective synthesis for this molecule would be the first major step. This could involve strategies like the Wittig reaction to create the methylene group or elimination reactions to form the alkenes. The challenge lies in achieving regiochemical control and avoiding unwanted side reactions between the multiple functional groups.

Reactivity Studies: The compound is a rich substrate for exploring chemical reactivity. Key investigations could include:

Intramolecular Reactions: The proximity of the reactive functional groups could facilitate intramolecular cyclization. For example, under certain conditions, the diene system could react with the carbocation generated at C7, or a metal catalyst could mediate a cyclization, potentially forming novel five- or six-membered rings.

Selective Functionalization: Research could focus on selectively reacting one functional group in the presence of the others. For instance, hydroboration-oxidation could selectively target the less-hindered terminal alkene, or a specific catalyst could enable cross-coupling at the tertiary chloride position without affecting the dienes.

Polymerization: The 1,3-diene system makes this compound a potential monomer for polymerization reactions, leading to novel polymers with chlorine-containing side chains that could be further functionalized.

Aims and Scope of Academic Inquiry into 7-Chloro-7-methyl-3-methyleneoct-1-ene

The primary aim of any academic inquiry into 7-Chloro-7-methyl-3-methyleneoct-1-ene would be to fill the existing knowledge void. The scope of such research would be multi-faceted, encompassing several key objectives:

Development of a Synthetic Route: To establish a reliable and high-yielding protocol for the synthesis of the title compound from readily available starting materials.

Full Spectroscopic Characterization: To thoroughly characterize the molecule using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure and provide a reference for future studies.

Exploration of Chemical Reactivity: To systematically investigate the reactivity of each functional group, studying the selectivity of various reagents and exploring the potential for intramolecular reactions to generate new and complex molecular scaffolds.

Evaluation of Synthetic Utility: To assess the potential of 7-Chloro-7-methyl-3-methyleneoct-1-ene as a versatile building block in organic synthesis, using it as a precursor for the creation of more complex target molecules.

By pursuing these aims, the chemical community can transform 7-Chloro-7-methyl-3-methyleneoct-1-ene from an obscure entry in a chemical database into a well-understood and synthetically useful tool.

Data Tables

Table 1: Computed Physicochemical Properties of 7-Chloro-7-methyl-3-methyleneoct-1-ene

| Property | Value | Source |

| CAS Number | 26492-09-1 | echemi.com |

| Molecular Formula | C₁₀H₁₇Cl | echemi.com |

| Molecular Weight | 172.69 g/mol | echemi.com |

| Monoisotopic Mass | 172.1018782 u | echemi.com |

| XLogP3 | 4.3 | echemi.com |

| Rotatable Bond Count | 5 | echemi.com |

| Boiling Point | 79.5 °C @ 10 Torr | echemi.com |

Structure

3D Structure

Properties

CAS No. |

26492-09-1 |

|---|---|

Molecular Formula |

C10H17Cl |

Molecular Weight |

172.69 g/mol |

IUPAC Name |

7-chloro-7-methyl-3-methylideneoct-1-ene |

InChI |

InChI=1S/C10H17Cl/c1-5-9(2)7-6-8-10(3,4)11/h5H,1-2,6-8H2,3-4H3 |

InChI Key |

NITSLSVRNZVJHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCC(=C)C=C)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 7 Chloro 7 Methyl 3 Methyleneoct 1 Ene

Retrosynthetic Analysis of the 7-Chloro-7-methyl-3-methyleneoct-1-ene Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule. slideshare.netslideshare.net This process involves breaking down the complex target molecule into simpler, more readily available starting materials through a series of logical "disconnections" that correspond to reliable forward reactions. researchgate.net

Strategic Disconnections Targeting the Octene Backbone

The primary framework of the target molecule is its eight-carbon chain containing two distinct double bonds. A key retrosynthetic disconnection of the C3-C4 bond points to a precursor ketone, specifically 5-chloro-5-methyl-2-hexanone. This disconnection simplifies the complex diene structure into a more manageable bifunctional precursor. The methylene (B1212753) group at C3 can then be introduced in the forward synthesis via an olefination reaction.

Another powerful disconnection strategy involves breaking the C4-C5 bond. This approach suggests a convergent synthesis, potentially involving the coupling of two smaller fragments. For instance, a four-carbon vinyl metallic species could be coupled with a suitable four-carbon electrophile containing the tertiary chloride and a terminal alkyne, which could then be selectively reduced to the terminal alkene.

Approaches for Introducing the Methylene Group at C3

The introduction of the C3-methylene group is a critical step that requires a reliable olefination method on a ketone precursor. Several classic and modern olefination reactions are suitable for this transformation. The Wittig reaction, using methylenetriphenylphosphorane, is a well-established method for converting ketones to terminal alkenes. nih.gov Alternatively, the Peterson olefination offers a silicon-based approach that can provide good yields of the desired alkene.

For substrates that may be sensitive to the basic conditions of the Wittig reaction, the Tebbe or Grubbs olefination provides a milder alternative. These titanium- and ruthenium-based reagents are known for their high functional group tolerance and efficiency in methylenating sterically hindered or enolizable ketones.

Selective Introduction of the Tertiary Alkyl Chloride Moiety at C7

The final key structural feature is the tertiary alkyl chloride at the C7 position. This functionality is most logically introduced via the chlorination of a corresponding tertiary alcohol, 7-hydroxy-7-methyl-3-methyleneoct-1-ene. The challenge lies in performing this transformation selectively without affecting the two olefinic groups present in the molecule.

Direct hydrochlorination of a precursor diene containing a trisubstituted alkene at C7 might seem plausible, but would likely suffer from poor regioselectivity and potential side reactions with the other double bonds. Therefore, the conversion of a tertiary alcohol is the preferred route. Reagents such as thionyl chloride (SOCl₂), often in the presence of a base like pyridine, or the Appel reaction (using CCl₄ and PPh₃) are standard methods for this conversion. google.comrsc.org The choice of reagent and conditions is crucial to prevent rearrangements or elimination side reactions. For instance, using thionyl chloride in non-polar solvents like toluene (B28343) has been shown to be effective for the selective chlorination of tertiary alcohols with high yields. google.com

Table 1: Comparison of Potential Chlorinating Agents for Tertiary Alcohols

| Reagent System | Typical Conditions | Advantages | Potential Issues |

| Thionyl Chloride (SOCl₂) | Toluene or CH₂Cl₂, often with pyridine, 0 °C to RT | Readily available, effective | Can promote elimination/rearrangement, generates HCl |

| Appel Reaction (PPh₃, CCl₄) | CH₂Cl₂ or CH₃CN, reflux | Mild conditions, high inversion of stereochemistry | Stoichiometric phosphine (B1218219) oxide byproduct |

| N-Chlorosuccinimide (NCS) / PPh₃ | CH₂Cl₂, 0 °C to RT | Mild, highly stereoselective for cyclic alcohols rsc.org | Less common for acyclic tertiary alcohols |

| Concentrated HCl | Aqueous or in organic solvent | Inexpensive | Strongly acidic, risk of carbocation rearrangements |

| Aluminum Chloride (AlCl₃) | 1,4-dioxane, 70°C | Low cost, effective for benzylic alcohols scirp.org | Lewis acidic, potential for side reactions with alkenes |

Targeted Synthesis via Modern Olefin Metathesis Approaches

Olefin metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. harvard.edunumberanalytics.com Catalysts developed by Grubbs and Schrock have demonstrated remarkable functional group tolerance and reactivity, enabling complex molecular constructions. harvard.eduacs.org

Cross-Metathesis with Terminal Alkenes

Cross-metathesis (CM) offers a direct route to building the target diene system by coupling two simpler alkene fragments. organic-chemistry.org A plausible strategy would involve the cross-metathesis of 5-chloro-5-methyl-1-hexene with 1,3-butadiene. This reaction, catalyzed by a second-generation Grubbs catalyst, could theoretically assemble the main carbon skeleton in a single step.

However, controlling the selectivity of cross-metathesis with dienes can be challenging. acs.orgacs.org The reaction could lead to a mixture of products, including homodimers of the starting materials and products from metathesis at the internal double bond of butadiene. To enhance selectivity, one could employ a more substituted diene partner where one of the double bonds is sterically or electronically deactivated. acs.org The use of catalysts specifically designed for selective cross-metathesis is also a key consideration. rsc.org

Table 2: Illustrative Conditions for Olefin Cross-Metathesis

| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yields |

| Grubbs II | 1-5 | Dichloromethane (DCM) | 40 | 2-12 | Good to Excellent acs.org |

| Hoveyda-Grubbs II | 1-5 | Toluene or DCM | 25-80 | 4-24 | Good to Excellent researchgate.net |

| Schrock Molybdenum | 1-3 | Benzene or Toluene | 25-55 | 1-4 | Excellent, high turnover nih.gov |

Note: Yields are highly substrate-dependent.

Ring-Closing Metathesis Strategies for Precursors

Ring-closing metathesis (RCM) is an intramolecular reaction that forms cyclic alkenes from acyclic dienes. organic-chemistry.orgwikipedia.org While RCM does not directly produce the acyclic target molecule, it can be ingeniously used to synthesize a cyclic precursor that is subsequently opened.

A hypothetical RCM-based approach could involve the synthesis of a triene precursor, such as 8-chloro-8-methyl-5-methylenenon-1-ene. An RCM reaction on this substrate would be challenging and likely unselective. A more sophisticated strategy involves a ring-opening metathesis (ROM) or a tandem RCM/ring-opening sequence. libretexts.orgresearchgate.net For example, one could construct a strained cyclic olefin precursor which, upon exposure to a metathesis catalyst in the presence of an opening agent like ethylene (B1197577) (ethenolysis), fragments to yield the desired acyclic diene structure. This approach, while more complex, can offer unique stereochemical control and access to structures not easily formed by other methods. numberanalytics.com

Halogenation Strategies for the Quaternary Carbon Center

The introduction of a chlorine atom at the tertiary C7 position is a crucial step in the synthesis of 7-chloro-7-methyl-3-methyleneoct-1-ene. This transformation requires careful consideration of the reaction conditions to achieve high regioselectivity and avoid unwanted side reactions.

Direct halogenation of the precursor tertiary alcohol, 7-methyl-3-methyleneoct-1-en-7-ol, is a common and straightforward approach. The reaction of tertiary alcohols with hydrogen halides, such as concentrated hydrochloric acid, typically proceeds through an SN1 mechanism. openochem.orgscience-revision.co.uklibretexts.orgmasterorganicchemistry.com The tertiary carbocation intermediate formed is relatively stable, facilitating the substitution of the hydroxyl group with a chloride ion. chemistrysteps.com

The regioselectivity of this reaction is generally high for tertiary alcohols, as the formation of a tertiary carbocation is favored over primary or secondary carbocations. masterorganicchemistry.com Shaking the tertiary alcohol with concentrated hydrochloric acid at room temperature is often sufficient to produce the corresponding tertiary chloroalkane. libretexts.org

| Reagent | Substrate | Conditions | Mechanism | Selectivity |

| Concentrated HCl | Tertiary Alcohol | Room Temperature | SN1 | High for tertiary halides |

| SOCl₂ | Primary/Secondary Alcohols | Varies | SN2 | Inversion of stereochemistry |

| PCl₃/PCl₅ | Primary/Secondary Alcohols | Varies | SN2 | Inversion of stereochemistry |

This table presents a general overview of direct halogenation methods for alcohols.

For the synthesis of 7-chloro-7-methyl-3-methyleneoct-1-ene, the direct treatment of 7-methyl-3-methyleneoct-1-en-7-ol with concentrated HCl is a viable method. However, the presence of the two double bonds in the molecule requires careful control of the reaction conditions to prevent unwanted side reactions such as hydrochlorination of the alkenes.

Indirect methods for the formation of tertiary alkyl chlorides can offer milder reaction conditions and potentially higher yields, especially for sensitive substrates. One such method involves the conversion of the tertiary alcohol to a better leaving group, such as a mesylate, followed by nucleophilic substitution with a chloride source. While effective for primary and secondary alcohols, this SN2 approach is generally not suitable for tertiary alcohols due to steric hindrance. chemistrysteps.com However, recent research has shown that Grignard reagents can be used as halide nucleophiles to convert alkyl mesylates into alkyl halides. acs.org

Another indirect route involves the use of reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.org These reagents are typically used for primary and secondary alcohols and proceed with an inversion of stereochemistry via an SN2 mechanism. openochem.orgchemistrysteps.com Their application to tertiary alcohols can be more challenging and may lead to elimination products.

A more recent and efficient reagent system, Ph₃P/XCH₂CH₂X (where X = Cl), has been shown to be effective for the deoxygenative halogenation of alcohols, including tertiary alcohols, under mild conditions. acs.org This method offers a broad substrate scope and utilizes readily available reagents. acs.org

| Method | Intermediate | Reagents | Advantages |

| Mesylation/Halogenation | Alkyl Mesylate | MsCl, Py; LiCl | Milder conditions, but challenging for tertiary centers |

| Deoxygenative Halogenation | N/A | Ph₃P/ClCH₂CH₂Cl | Mild conditions, broad scope |

This table summarizes indirect routes for the synthesis of alkyl chlorides from alcohols.

Exploration of Organometallic Reagents in Backbone Construction

The construction of the C10 carbon backbone of 7-chloro-7-methyl-3-methyleneoct-1-ene, which features a "skipped" diene motif, can be achieved using various organometallic reagents. These methods offer powerful tools for forming carbon-carbon bonds with high efficiency and control.

Grignard reagents (R-Mg-X) are highly popular in organic synthesis for creating new carbon-carbon bonds. wikipedia.org In the context of synthesizing the precursor alcohol, 7-methyl-3-methyleneoct-1-en-7-ol, a Grignard reaction could involve the addition of a suitable Grignard reagent to a ketone. The general reaction involves reacting an organic halide with magnesium metal to form the Grignard reagent, which is then reacted with a carbonyl compound. wikipedia.org

Barbier-type reactions are similar to Grignard reactions, with the key difference being that the organometallic species is generated in situ. wikipedia.orgnrochemistry.com This one-pot procedure involves reacting an alkyl halide, a carbonyl compound, and a metal (such as magnesium, zinc, or indium) simultaneously. wikipedia.orgnrochemistry.com Barbier reactions are often more tolerant of functional groups and can sometimes be carried out in aqueous media, making them a "greener" alternative. wikipedia.org

| Reaction | Key Feature | Metals Used | Advantages |

| Grignard Reaction | Pre-formed organometallic reagent | Magnesium | Widely applicable, strong nucleophile |

| Barbier-type Reaction | In situ generation of organometallic species | Mg, Zn, In, Sn, Sm | One-pot, often milder conditions, functional group tolerance |

This table compares Grignard and Barbier-type reactions for C-C bond formation.

For the synthesis of the target molecule's backbone, a retrosynthetic analysis might suggest the reaction of a C7 Grignard or Barbier-type reagent with a suitable C3 electrophile, or vice-versa, to assemble the carbon skeleton.

Indium-mediated allylation (IMA) has emerged as a powerful tool for carbon-carbon bond formation, particularly in the synthesis of complex molecules. encyclopedia.pubbeilstein-journals.orgbenthamdirect.com This method is known for its high functional group tolerance and the ability to be conducted in aqueous media. encyclopedia.pubacs.org The reaction involves the in situ formation of an organoindium intermediate from an allyl halide and indium metal, which then reacts with an electrophile. encyclopedia.pub

The regioselectivity of indium-mediated allylation can be influenced by steric factors of the substituents on both the intermediate and the carbonyl compound. encyclopedia.pub This allows for the selective synthesis of specific products, an advantage over the more reactive Grignard reagents which can sometimes react indiscriminately. encyclopedia.pub The stereoselectivity of IMA has also been extensively studied, with the potential to achieve high diastereoselectivity. acs.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The synthesis of skipped dienes, such as the one present in 7-chloro-7-methyl-3-methyleneoct-1-ene, can be challenging. digitellinc.com Recent developments have shown that palladium catalysis can be effectively used to construct these motifs.

Stereoselective Synthetic Pathways to Analogous Chiral Compounds

Achieving control over the three-dimensional arrangement of atoms is a critical challenge in modern organic synthesis, particularly for molecules with multiple stereocenters. The biological activity and material properties of a compound are often dictated by its specific stereoisomeric form. wikipedia.orgnumberanalytics.com For analogs of 7-Chloro-7-methyl-3-methyleneoct-1-ene, where chirality can be introduced, stereoselective synthesis is paramount. Two powerful strategies to achieve this are asymmetric catalysis and the use of chiral auxiliaries. numberanalytics.com

Asymmetric catalysis is a highly efficient method for synthesizing enantiomerically enriched compounds, utilizing small amounts of a chiral catalyst to generate large quantities of a chiral product. researchgate.net This approach is advantageous due to its cost-effectiveness and reduced environmental impact compared to stoichiometric methods. researchgate.net For alkene architectures similar to the methyleneoctene backbone, several catalytic strategies are pertinent.

Recent advancements in the synthesis of terpenes and terpenoids, which often share structural motifs with the target compound, have highlighted the utility of various asymmetric catalytic reactions. numberanalytics.comresearchgate.net These include:

Asymmetric C-C Bond Activation: Rhodium-catalyzed C-C/C-H activation cascades have been employed for the enantioselective synthesis of polysubstituted cyclic cores present in various terpenoids. nih.gov This method allows for the rapid construction of complex molecular frameworks with high enantiopurity. nih.gov

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. researchgate.net For terpene synthesis, organocatalytic domino reactions, which involve a cascade of reactions such as conjugate addition and intramolecular cyclization, can efficiently create multiple stereocenters. researchgate.net

Enantioselective Polyene Cyclization: Catalytic systems, such as those involving iridium or tin complexes, can induce the cyclization of polyene precursors to form complex cyclic structures with high enantioselectivity. researchgate.net

The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. For instance, in the synthesis of terpenoid precursors, chiral ligands like (R,R)-Ph-bod have been used with rhodium catalysts to achieve high enantiomeric excess (ee) in 1,4-addition reactions. nih.gov

Table 1: Examples of Asymmetric Catalysis in Terpenoid Synthesis

| Catalytic System | Reaction Type | Application | Achieved Stereoselectivity |

|---|---|---|---|

| Rh-catalyst with (R,R)-Ph-bod ligand | Asymmetric 1,4-addition / C-C activation | Synthesis of α-tetralone cores for terpenoids | Up to 98% ee |

| Chiral Phosphoric Acids | Catalytic Asymmetric Cyclization | Synthesis of Tetrahydrocannabinoid Scaffolds | Excellent enantioselectivity |

This table is generated based on findings from referenced research to illustrate the application of asymmetric catalysis in related fields. researchgate.netnih.govresearchgate.net

An alternative and often complementary strategy to asymmetric catalysis is the use of chiral auxiliaries. numberanalytics.com This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a non-chiral substrate. wikipedia.orgscielo.org.mx The auxiliary then directs the stereochemical outcome of subsequent reactions. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

This approach has been extensively used in the synthesis of complex natural products. researchgate.net A variety of chiral auxiliaries are available, derived from naturally occurring chiral molecules like amino acids and terpenes. researchgate.netsigmaaldrich.com

Commonly used chiral auxiliaries and their applications include:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are highly effective in controlling the stereochemistry of aldol (B89426) reactions and alkylations. wikipedia.orgresearchgate.net They have been instrumental in the synthesis of complex molecules with multiple stereocenters. wikipedia.org

Sulfur-based Chiral Auxiliaries: Derived from amino acids, these auxiliaries, such as thiazolidinethiones, have shown excellent performance in acetate (B1210297) aldol reactions, Michael additions, and cascade reactions. scielo.org.mx

Camphorsultam: Known as Oppolzer's sultam, this is another classic chiral auxiliary used to induce high stereoselectivity in a variety of transformations. wikipedia.org

The selection of a chiral auxiliary depends on the specific reaction and the desired stereochemical outcome. For instance, in the synthesis of a chiral alcohol, an unsaturated acid could be coupled with an (R)-4-phenyl-2-oxazolidinone to induce chirality with high enantiomeric purity. researchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction Controlled | Example Application |

|---|---|---|

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Asymmetric synthesis of polyketide natural products |

| Sulfur-based Thiazolidinethiones | Michael Additions, Aldol Reactions | Synthesis of biologically active molecules |

This table summarizes information on widely used chiral auxiliaries and their typical applications in organic synthesis. wikipedia.orgresearchgate.netscielo.org.mx

Continuous Flow Synthesis Techniques for Optimized Production

For the industrial production of fine chemicals like 7-Chloro-7-methyl-3-methyleneoct-1-ene, efficiency, safety, and scalability are critical. Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing. contractpharma.comnih.gov

Flow chemistry provides a paradigm shift in how chemical reactions are performed, offering numerous benefits, particularly for multi-step syntheses. nih.gov

Key advantages include:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which significantly mitigates the risks associated with highly exothermic or hazardous reactions, such as halogenations. contractpharma.comrsc.org This is particularly relevant for the synthesis of chlorinated compounds.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tube reactors allows for rapid and efficient heating and cooling. youtube.com This precise temperature control can lead to cleaner reactions with fewer byproducts.

Increased Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields and selectivity. contractpharma.com

Facilitated Automation and Integration: Flow systems can be readily automated and integrated, allowing for multi-step sequences to be performed in a continuous fashion without the need for isolating intermediates. nih.gov

For example, the synthesis of halogenated hydrocarbons, which can be highly reactive and exothermic, is significantly safer and more controllable in a continuous flow system. rsc.org

The successful transition of a chemical process from the laboratory to an industrial scale requires careful consideration of reaction engineering principles. numberanalytics.comachema.de This discipline is crucial for designing, optimizing, and scaling up chemical reactors and processes. numberanalytics.comaiche.org

For the scalable production of a compound like 7-Chloro-7-methyl-3-methyleneoct-1-ene using flow chemistry, the following factors must be addressed:

Reactor Design: The choice of reactor is fundamental. While stirred-tank reactors are common in batch processing, for flow synthesis, microreactors, packed-bed reactors, or tube reactors are often employed. youtube.comachema.de The design must ensure efficient mixing and heat transfer for the specific reaction kinetics.

Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics (how fast the reaction proceeds) and thermodynamics is essential for process optimization. numberanalytics.com This data informs the choice of operating conditions (temperature, pressure, flow rates) to maximize product yield and minimize reaction time.

Mass Transfer: In multiphase reactions (e.g., gas-liquid), the rate of mass transfer between phases can be the limiting factor. numberanalytics.com Reactor design and operating conditions must be optimized to enhance mass transfer.

Process Modeling and Simulation: Computational fluid dynamics (CFD) and other modeling techniques can be used to simulate the conditions inside the reactor. This allows for process optimization and troubleshooting before physical implementation, saving time and resources. achema.de

Scale-Up Strategy: Scaling up a flow process often involves "numbering-up" or "scaling-out," where multiple reactors are run in parallel, rather than simply increasing the size of a single reactor. youtube.com This approach maintains the favorable heat and mass transfer characteristics of the smaller system.

By applying these reaction engineering principles, a robust, safe, and economically viable process for the large-scale synthesis of 7-Chloro-7-methyl-3-methyleneoct-1-ene and its analogs can be developed. achema.de

Elucidation of Reaction Mechanisms and Comprehensive Reactivity Profiles of 7 Chloro 7 Methyl 3 Methyleneoct 1 Ene

Electrophilic Addition Reactions at the Alkene and Methylene (B1212753) Moieties

The conjugated 1,3-diene system in 7-chloro-7-methyl-3-methyleneoct-1-ene is anticipated to be the primary site for electrophilic addition reactions. The reaction can proceed via two main pathways: 1,2-addition and 1,4-addition, leading to the formation of a mixture of products. The regioselectivity of these reactions will be governed by the stability of the resulting carbocation intermediates.

Halogenation and Hydrohalogenation Pathways

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) to the conjugated diene is expected to produce both 1,2- and 1,4-dihaloalkene products. The reaction would proceed through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) will likely follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form the most stable carbocation. libretexts.org Given the structure of 7-chloro-7-methyl-3-methyleneoct-1-ene, protonation at C1 would lead to a resonance-stabilized allylic carbocation. Subsequent attack by the halide ion at either C2 or C4 would yield the corresponding 1,2- and 1,4-addition products.

Theoretical Halogenation and Hydrohalogenation Data

| Reagent | Predicted Major Products (1,2- and 1,4-addition) | Theoretical Observations |

|---|---|---|

| Cl₂ | 1,2-dichloro-3-methylene-7-chloro-7-methyloctane and 1,4-dichloro-3-chloromethyl-7-chloro-7-methyl-2-octene | Formation of a mixture of di- and tetra-chlorinated products is possible depending on reaction conditions. |

| HBr | 2-bromo-3-methylene-7-chloro-7-methyloct-1-ene and 4-bromo-3-methylene-7-chloro-7-methyloct-1-ene | The ratio of 1,2- to 1,4-addition products is temperature-dependent. Lower temperatures generally favor the 1,2-adduct (kinetic control), while higher temperatures favor the more stable 1,4-adduct (thermodynamic control). |

Hydration and Oxymercuration-Demercuration Reactions

Acid-Catalyzed Hydration: In the presence of a strong acid catalyst and water, 7-chloro-7-methyl-3-methyleneoct-1-ene is expected to undergo hydration. Similar to hydrohalogenation, this reaction would proceed via a resonance-stabilized allylic carbocation, leading to a mixture of 1,2- and 1,4-addition alcohol products.

Oxymercuration-Demercuration: This two-step procedure provides a more controlled method for the Markovnikov hydration of alkenes, avoiding carbocation rearrangements. Treatment with mercury(II) acetate (B1210297) in aqueous tetrahydrofuran (B95107), followed by reduction with sodium borohydride, would likely yield the corresponding alcohols.

Diels-Alder and Related Cycloaddition Chemistry

The conjugated diene system of 7-chloro-7-methyl-3-methyleneoct-1-ene makes it a potential candidate for participating as the diene component in Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. beilstein-journals.org The reactivity of the diene is enhanced by electron-donating groups. The presence of alkyl groups in the subject molecule would likely increase its reactivity in this regard.

Theoretical Diels-Alder Reactivity

| Dienophile | Predicted Product | Theoretical Considerations |

|---|---|---|

| Maleic Anhydride (B1165640) | A substituted cyclohexene (B86901) anhydride adduct | The reaction would be expected to proceed with stereospecificity, retaining the stereochemistry of the dienophile. The endo product is often favored under kinetic control. |

| Dimethyl Acetylenedicarboxylate | A substituted cyclohexadiene dicarboxylate adduct | The use of an acetylenic dienophile would result in a cyclohexadiene ring in the product. |

It is important to note that specific experimental data for the Diels-Alder reactivity of 7-chloro-7-methyl-3-methyleneoct-1-ene is not available in the surveyed literature. researchgate.net

Radical Reactions Involving the Allylic and Tertiary Halogen Centers

The presence of both allylic hydrogens and a tertiary alkyl chloride introduces the possibility of radical-mediated reactions.

Free Radical Addition to the Alkene

Under radical conditions (e.g., in the presence of peroxides), the addition of HBr to the alkene can proceed via an anti-Markovnikov mechanism. This involves the formation of a bromine radical which adds to the double bond to generate the most stable carbon radical intermediate.

Radical Substitution at the Chlorinated Carbon

The tertiary carbon atom bonded to the chlorine atom is a potential site for radical substitution reactions. However, the C-Cl bond is relatively strong, and initiating radical cleavage at this position would likely require high-energy conditions such as UV irradiation or the use of potent radical initiators. tue.nl The allylic C-H bonds are also susceptible to radical abstraction due to the resonance stabilization of the resulting allylic radical.

Theoretical Radical Reaction Data

| Reaction Type | Reagent/Condition | Predicted Major Product | Theoretical Observations |

|---|---|---|---|

| Radical Addition | HBr, Peroxides | 1-bromo-3-methylene-7-chloro-7-methyloctane | The reaction proceeds via a radical chain mechanism, leading to the anti-Markovnikov product. |

| Radical Substitution | N-Bromosuccinimide (NBS), light | A mixture of allylic brominated products | NBS is a specific reagent used for allylic bromination, which would likely favor substitution at the allylic positions over addition to the double bonds. |

Allylic Oxidation and Bromination

The presence of two distinct double bonds at the C1 and C3 positions results in multiple allylic sites within 7-Chloro-7-methyl-3-methyleneoct-1-ene. These positions—specifically the hydrogens on C5—are susceptible to radical and oxidative reactions.

Allylic Bromination

Allylic bromination selectively introduces a bromine atom at a carbon adjacent to a double bond. For this purpose, N-bromosuccinimide (NBS) is the reagent of choice, as it provides a low, steady concentration of bromine (Br₂), which minimizes competitive electrophilic addition to the double bonds. masterorganicchemistry.comchadsprep.com The reaction is typically initiated by light (hν) or a radical initiator and proceeds via a free-radical chain mechanism. chemistrysteps.com

The mechanism involves the initial abstraction of an allylic hydrogen from the C5 position by a bromine radical. This generates a resonance-stabilized allylic radical. Due to resonance, the unpaired electron is delocalized over two carbon atoms (C3 and C5), leading to the formation of two different radical intermediates. These radicals then react with Br₂ to form a mixture of constitutional isomers. chemistrysteps.com The primary allylic hydrogens at C2 are less likely to be abstracted compared to the secondary hydrogens at C5, as the stability of the resulting radical is lower.

The expected products from the allylic bromination of 7-Chloro-7-methyl-3-methyleneoct-1-ene are detailed in the table below.

| Starting Material | Reagents | Predicted Products |

| 7-Chloro-7-methyl-3-methyleneoct-1-ene | NBS, hν or Peroxide | 5-Bromo-7-chloro-7-methyl-3-methyleneoct-1-ene |

| 3-(Bromomethyl)-7-chloro-7-methylocta-1,3-diene |

Allylic Oxidation

Selenium dioxide (SeO₂) is a classic reagent for the oxidation of allylic positions to alcohols or carbonyl compounds, a transformation known as the Riley oxidation. adichemistry.comchemicalbook.comwikipedia.org The reaction mechanism is believed to involve an initial ene reaction between the alkene and SeO₂, followed by a adichemistry.comnih.gov-sigmatropic rearrangement. adichemistry.comwikipedia.orgnih.gov This sequence typically installs a hydroxyl group at the allylic position while the double bond shifts into conjugation with the newly formed C-O bond, which can then be further oxidized to a ketone.

In 7-Chloro-7-methyl-3-methyleneoct-1-ene, the more nucleophilic, trisubstituted double bond (C3=CH₂) is the more likely site of initial attack. nih.gov The reaction would preferentially oxidize the allylic C5 position.

| Starting Material | Reagents | Predicted Major Products |

| 7-Chloro-7-methyl-3-methyleneoct-1-ene | SeO₂ | 7-Chloro-3-methylene-7-methyloct-1-en-5-ol |

| 7-Chloro-3-methylene-7-methyloct-1-en-5-one |

Nucleophilic Substitution and Elimination Reactions at the Chlorinated Carbon

The reactivity at the C7 position is defined by the fact that it is a tertiary alkyl halide. This structural feature is a primary determinant for the competition between nucleophilic substitution (SN1, SN2) and elimination (E1, E2) pathways. chemistry.coachlibretexts.org

SN1 and SN2 Reaction Pathways

The mechanism of nucleophilic substitution is heavily influenced by the steric hindrance around the electrophilic carbon.

SN2 Reaction: The SN2 mechanism involves a backside attack by the nucleophile in a single, concerted step. libretexts.org Due to the three alkyl substituents on C7 (a methyl group and two larger carbon chains), the carbon center is sterically hindered. This crowding prevents the nucleophile from approaching, making the SN2 pathway highly unfavorable for tertiary halides. quora.comncert.nic.in

SN1 Reaction: The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. libretexts.org Tertiary alkyl halides readily undergo SN1 reactions because they can form relatively stable tertiary carbocations. youtube.com In this case, departure of the chloride ion from C7 generates a tertiary carbocation. This reaction is favored by polar protic solvents (e.g., water, ethanol), which can stabilize both the departing leaving group and the carbocation intermediate, and by weak nucleophiles. youtube.com

The general scheme for the SN1 reaction is as follows:

Step 1 (Slow, Rate-Determining): The C-Cl bond breaks heterolytically to form a tertiary carbocation and a chloride ion.

Step 2 (Fast): A nucleophile attacks the planar carbocation, which can occur from either face, potentially leading to a racemic mixture if the carbon were chiral.

E1 and E2 Elimination Mechanisms

Elimination reactions often compete with substitution reactions and lead to the formation of alkenes. chemistry.coachlibretexts.org The choice between the E1 and E2 pathways is primarily dictated by the strength of the base. chemistry.coachlumenlearning.com

E2 Reaction: The E2 mechanism is a concerted, one-step process where a base removes a proton from a β-carbon while the leaving group departs simultaneously. chemistry.coach This pathway requires a strong base. For 7-Chloro-7-methyl-3-methyleneoct-1-ene, the available β-hydrogens are on the C6-methylene and the C8-methyl group. According to Zaitsev's rule, elimination will preferentially form the most substituted (and thus most stable) alkene. msu.edu However, the use of a sterically hindered base (e.g., potassium tert-butoxide) could favor the formation of the less substituted Hofmann product. msu.edu

E1 Reaction: The E1 mechanism proceeds in two steps and shares the same carbocation intermediate as the SN1 reaction. lumenlearning.com After the carbocation is formed, a weak base (which can be the solvent) removes a β-proton to form the double bond. E1 reactions are common for tertiary halides in the presence of weak bases and are in direct competition with SN1 reactions. lumenlearning.com Like E2 reactions, the E1 pathway typically follows Zaitsev's rule to yield the most stable alkene product. lumenlearning.com

| Condition | Dominant Pathway(s) | Predicted Major Product(s) |

| Weak Nucleophile/Weak Base (e.g., H₂O, ROH) | SN1 / E1 | 7-Methyl-3-methyleneoct-1-en-7-ol / 7-Methyl-3-methyleneocta-1,6-diene |

| Strong, Unhindered Base (e.g., EtO⁻) | E2 | 7-Methyl-3-methyleneocta-1,6-diene (Zaitsev product) |

| Strong, Hindered Base (e.g., t-BuOK) | E2 | 3-Methylene-7-(propan-2-ylidene)oct-1-ene (Hofmann product) |

Oxidative Transformations of 7-Chloro-7-methyl-3-methyleneoct-1-ene

The two carbon-carbon double bonds in the molecule are sites for various oxidative reactions, including epoxidation, ozonolysis, and dihydroxylation.

Epoxidation Reactions

Epoxidation involves the addition of a single oxygen atom across a double bond to form an epoxide (oxirane). This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netyoutube.com The reaction is a concerted syn-addition. youtube.com

The two double bonds in 7-Chloro-7-methyl-3-methyleneoct-1-ene have different reactivities. The rate of epoxidation is generally faster for more electron-rich (i.e., more substituted) alkenes. libretexts.org Therefore, the 1,1-disubstituted double bond at C3 is expected to react more readily than the monosubstituted terminal double bond at C1. By controlling the stoichiometry of the peroxy acid, selective epoxidation of the C3=CH₂ bond may be possible.

| Reagents | Predicted Product(s) |

| 1 eq. m-CPBA | 2-(4-Chloro-4-methylpentyl)-2-vinyloxirane |

| Excess m-CPBA | 2-(4-Chloro-4-methyl-2-(oxiran-2-yl)butyl)oxirane |

Permanganate-Mediated Oxidative Cyclization Pathways

Currently, there is a lack of specific research data detailing the permanganate-mediated oxidative cyclization of 7-chloro-7-methyl-3-methyleneoct-1-ene. This specific reaction pathway does not appear to be documented in readily available scientific literature.

Photooxidation and Singlet Oxygen Reactions

Detailed studies concerning the photooxidation and singlet oxygen reactions of 7-chloro-7-methyl-3-methyleneoct-1-ene are not presently available in published research. Consequently, the specific products and mechanisms for these reactions with this compound have not been characterized.

Rearrangement Reactions Under Acidic and Basic Conditions

Spectroscopic and Spectrometric Analysis of 7-Chloro-7-methyl-3-methyleneoct-1-ene Remains Undocumented in Public Scientific Literature

A comprehensive review of scientific databases and chemical literature has revealed a significant absence of published experimental data for the compound 7-Chloro-7-methyl-3-methyleneoct-1-ene. Despite its listing in several chemical inventories under the CAS number 26492-09-1, detailed spectroscopic and spectrometric characterization—essential for unambiguous structural confirmation—is not publicly available. Consequently, an in-depth article focusing on its specific spectral properties cannot be generated at this time.

The compound, with the molecular formula C₁₀H₁₇Cl, is a halogenated acyclic monoterpene. Its structure, featuring a conjugated diene system, a terminal vinyl group, and a tertiary alkyl chloride, suggests a complex and informative spectral profile. However, without access to primary experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), any discussion would be purely theoretical and speculative.

The requested analysis, encompassing high-resolution 1H and 13C NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), and high-resolution mass spectrometry for accurate mass determination and fragmentation analysis, requires raw or processed spectral data. Searches for the compound's name and CAS number in prominent scientific literature repositories and spectral databases have not yielded any publications detailing its synthesis or subsequent structural elucidation.

While information exists for structurally related compounds, such as the parent monoterpene β-myrcene or other halogenated terpenes, this data cannot be extrapolated to provide an accurate and scientifically rigorous analysis of 7-Chloro-7-methyl-3-methyleneoct-1-ene. The specific placement of the chloro and methyl groups, along with the methylene functionality, would induce unique chemical shifts and coupling constants in NMR, as well as a distinct fragmentation pattern in mass spectrometry.

Until research containing the synthesis and detailed spectral characterization of 7-Chloro-7-methyl-3-methyleneoct-1-ene is published and made accessible, a complete and factual analysis as requested remains unachievable.

Advanced Spectroscopic and Spectrometric Characterization for Structural Confirmation of 7 Chloro 7 Methyl 3 Methyleneoct 1 Ene

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides profound insight into the molecular structure of 7-chloro-7-methyl-3-methyleneoct-1-ene by identifying its constituent functional groups and probing its conformational intricacies.

The infrared (IR) and Raman spectra of 7-chloro-7-methyl-3-methyleneoct-1-ene are predicted to exhibit characteristic absorption bands corresponding to its distinct structural motifs: a terminal vinyl group, a gem-disubstituted alkene (methylidene group), and a tertiary alkyl chloride. The positions of these bands can be anticipated based on well-established group frequencies for similar chemical environments.

The C-H stretching vibrations of the vinyl and methylidene groups are expected to appear above 3000 cm⁻¹. Specifically, the =C-H stretching of the terminal vinyl group should produce a sharp band around 3080-3010 cm⁻¹. The C=C stretching vibrations of the two different alkene functionalities will also give rise to distinct bands. The monosubstituted vinyl group is anticipated to show a medium intensity band around 1645 cm⁻¹, while the gem-disubstituted methylidene group will likely absorb in a similar region. Out-of-plane (OOP) C-H bending vibrations are highly characteristic for alkenes and are expected in the 1000-800 cm⁻¹ region. For the terminal vinyl group, strong bands are predicted near 990 cm⁻¹ and 910 cm⁻¹. The methylidene group should exhibit a strong band around 890 cm⁻¹.

The aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups in the octene backbone are expected in the 2980-2850 cm⁻¹ range. The C-Cl stretching vibration is a key indicator of the halogen's presence. For a tertiary alkyl chloride, this bond typically gives a strong absorption in the lower frequency region of the mid-IR spectrum, generally between 750 and 550 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Signal (cm⁻¹) |

| C=C (Vinyl) | Stretching | ~1645 (Medium) | ~1645 (Strong) |

| C=C (Methylidene) | Stretching | ~1650 (Medium) | ~1650 (Strong) |

| =C-H (Vinyl & Methylidene) | Stretching | 3080-3010 (Medium) | 3080-3010 (Medium) |

| C-H (Alkyl) | Stretching | 2980-2850 (Strong) | 2980-2850 (Strong) |

| C-H (Vinyl) | Out-of-plane Bending | ~990 & ~910 (Strong) | Weak |

| =CH₂ (Methylidene) | Out-of-plane Bending | ~890 (Strong) | Weak |

| C-Cl | Stretching | 750-550 (Strong) | 750-550 (Strong) |

This table presents predicted data based on characteristic vibrational frequencies of functional groups.

A detailed analysis of the IR and Raman spectra can offer insights into the molecule's conformational flexibility. The acyclic nature of 7-chloro-7-methyl-3-methyleneoct-1-ene allows for rotation around its single bonds, leading to various possible conformers. These different spatial arrangements can result in slight shifts in vibrational frequencies and the appearance of additional bands in the spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹).

By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformers and assign specific vibrational modes to the observed spectral features. The combination of both IR and Raman spectroscopy is particularly powerful in this regard, as some vibrations may be strong in one technique and weak or silent in the other due to selection rules. For instance, the C=C stretching vibrations are typically strong in both IR and Raman spectra, while the C-Cl stretch is also expected to be active in both.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas chromatography-mass spectrometry is an indispensable tool for the analysis of volatile compounds like 7-chloro-7-methyl-3-methyleneoct-1-ene. It allows for the separation of the compound from any impurities, providing a measure of its purity, and its subsequent identification through mass spectral analysis.

In a GC-MS analysis, the retention time of the compound is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). The purity of the sample can be determined by the relative area of the corresponding peak in the chromatogram.

Following separation by GC, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion (M⁺) and its fragmentation pattern are unique to the compound's structure. For 7-chloro-7-methyl-3-methyleneoct-1-ene (C₁₀H₁₇Cl), the molecular weight is approximately 172.7 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments. echemi.com The peak at m/z corresponding to the molecule with ³⁵Cl will be about three times more intense than the peak at m/z+2, which corresponds to the molecule with ³⁷Cl. echemi.com

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for halogenated alkanes and terpenes include the loss of a chlorine radical (M-Cl) and alpha-cleavage (cleavage of the C-C bond adjacent to the chlorine atom). The presence of the double bonds also influences the fragmentation, potentially leading to allylic cleavage or rearrangements.

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Predicted Relative Abundance | Identity |

| [C₁₀H₁₇Cl]⁺ | 172 | 174 | Low | Molecular Ion (M⁺) |

| [C₁₀H₁₇]⁺ | 137 | - | Medium | Loss of Cl |

| [C₄H₉Cl]⁺ | 92 | 94 | Medium | Cleavage at C4-C5 |

| [C₆H₉]⁺ | 81 | - | High | Likely from further fragmentation |

| [C₅H₇]⁺ | 67 | - | High | Common terpene fragment |

This table presents predicted m/z values and relative abundances for plausible fragments of 7-chloro-7-methyl-3-methyleneoct-1-ene.

The unique combination of retention time and mass spectrum serves as a reliable identifier for 7-chloro-7-methyl-3-methyleneoct-1-ene and allows for its quantification in complex mixtures.

Theoretical and Computational Investigations of 7 Chloro 7 Methyl 3 Methyleneoct 1 Ene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its most stable three-dimensional shape (geometry), electronic distribution, and thermodynamic stability.

Density Functional Theory (DFT) is a robust method for studying the electronic structure of molecules, balancing computational cost and accuracy. A typical DFT study on 7-Chloro-7-methyl-3-methyleneoct-1-ene would involve geometry optimization to find the lowest energy conformation. Using a functional like B3LYP with a basis set such as 6-31G(d), key structural parameters can be calculated.

These calculations would reveal the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, the calculations would likely show differences in the C=C bond lengths of the vinyl group (C1=C2) and the internal methylene (B1212753) group (C3=C3'), reflecting their different chemical environments.

Hypothetical Optimized Geometric Parameters (DFT/B3LYP/6-31G(d)) This table is for illustrative purposes and represents typical values for similar structures.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths | ||

| C1=C2 | 1.33 Å | |

| C3=CH₂ | 1.34 Å | |

| C7-Cl | 1.81 Å | |

| C6-C7 | 1.54 Å | |

| Bond Angles | ||

| C1-C2-C3 | 124.5° | |

| C2-C3-C4 | 121.0° | |

| C6-C7-Cl | 109.8° | |

| Dihedral Angles | ||

| C1-C2-C3-C4 | -135.0° | |

| C4-C5-C6-C7 | 178.5° |

Ab initio (from first principles) calculations, such as Hartree-Fock (HF) theory and more advanced methods like Møller-Plesset perturbation theory (MP2), provide a rigorous, albeit more computationally intensive, approach to studying ground state properties. These methods would be used to calculate the molecule's total electronic energy, dipole moment, and vibrational frequencies.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO represents the region most likely to accept an electron, indicating sites for nucleophilic attack.

For 7-Chloro-7-methyl-3-methyleneoct-1-ene, a non-conjugated diene, the HOMO is expected to be localized on the more electron-rich double bond. libretexts.org The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a smaller gap suggests higher reactivity. These calculations would guide predictions about which of the two double bonds is more likely to react first with an electrophile.

Hypothetical Frontier Orbital Energies This table is for illustrative purposes.

| Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -9.5 eV | Site of electrophilic attack (likely one of the C=C bonds) |

| LUMO | -0.8 eV | Site of nucleophilic attack |

| HOMO-LUMO Gap | 8.7 eV | Indicates moderate kinetic stability |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, identifying intermediates and the high-energy transition states that connect them. numberanalytics.com This is particularly useful for a molecule with multiple potential reaction pathways.

Electrophilic addition is a fundamental reaction for alkenes. youtube.com For 7-Chloro-7-methyl-3-methyleneoct-1-ene, an electrophile (like HBr) could add across either the terminal C1=C2 double bond or the internal C3=C3' double bond. libretexts.org

Computational modeling would elucidate the mechanism by:

Locating Transition States: Calculating the structure and energy of the transition state for the initial protonation of each double bond.

Analyzing Intermediates: Determining the stability of the resulting carbocation intermediates. Protonation of the terminal double bond would lead to a secondary carbocation, while protonation of the internal double bond would lead to a more complex scenario, likely resulting in a tertiary carbocation that is also allylic, suggesting significant stability. youtube.com

Predicting Products: Comparing the activation energies for each pathway. The path with the lower activation energy would be kinetically favored. libretexts.org Computational studies would predict which regioisomer is the major product.

The tertiary allylic C-Cl bond in 7-Chloro-7-methyl-3-methyleneoct-1-ene is a potential site for radical reactions. youtube.com Homolytic cleavage of the C-Cl bond would generate a tertiary allylic radical. Such radicals are known to be stabilized by resonance, delocalizing the unpaired electron across multiple carbon atoms. libretexts.orglibretexts.org

Computational modeling would investigate this by:

Calculating Bond Dissociation Energy (BDE): The energy required to break the C-Cl bond homolytically would be calculated. A lower BDE compared to non-allylic alkyl chlorides would confirm its susceptibility to radical formation.

Mapping the Spin Density: The distribution of the unpaired electron in the resulting radical intermediate would be mapped. This analysis would show the delocalization of the radical character onto other carbons in the allylic system. youtube.com This delocalization is key to the stability of the allylic radical. libretexts.org This information helps predict where a subsequent reaction, such as trapping by another radical, is most likely to occur. youtube.com

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of a flexible molecule like 7-Chloro-7-methyl-3-methyleneoct-1-ene and its influence on the compound's physical and chemical properties.

Molecular Dynamics Simulations for Conformational Sampling

To explore the vast conformational space of 7-Chloro-7-methyl-3-methyleneoct-1-ene, molecular dynamics (MD) simulations would be a powerful tool. This computational method simulates the physical movements of atoms and molecules, providing a detailed view of the conformational changes over time.

An MD simulation would be initiated from an optimized starting geometry of the molecule. The system would be solvated, typically in a box of explicit solvent molecules like water, to mimic solution-phase behavior, or the simulation could be performed in the gas phase. A suitable force field, such as AMBER or CHARMM, would be selected to describe the interatomic potentials. The system would then be heated to a target temperature and equilibrated. A production run of several nanoseconds would generate a trajectory of atomic coordinates, offering a rich dataset of the accessible conformations. Analysis of this trajectory would reveal the most populated conformational families, the dynamics of transitions between them, and the flexibility of different regions of the molecule.

Potential Energy Surface Mapping

The potential energy surface (PES) provides a comprehensive representation of the energy of a molecule as a function of its geometry. Mapping the PES is crucial for identifying stable low-energy conformers, transition states connecting them, and the energy barriers for conformational changes.

For 7-Chloro-7-methyl-3-methyleneoct-1-ene, a systematic or stochastic search of the conformational space would be performed. Key dihedral angles, such as those around the C3-C4 and C4-C5 bonds, would be systematically rotated, and for each conformation, a geometry optimization and energy calculation would be carried out using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G*). The resulting data would be used to construct a multi-dimensional PES. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states. The energy differences between these points would provide the activation energies for conformational interconversion.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers highly accurate methods for predicting various spectroscopic parameters, which are invaluable for interpreting experimental spectra and confirming molecular structures.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for 7-Chloro-7-methyl-3-methyleneoct-1-ene.

The process would involve first obtaining the optimized geometries of the low-energy conformers from the PES scan. For each of these conformers, the magnetic shielding tensors would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. The calculated isotropic shielding values would then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The Boltzmann-averaged chemical shifts over the stable conformers would provide the final predicted spectrum. Similarly, spin-spin coupling constants (J-couplings) can be calculated from the Fermi contact term and other contributions.

A hypothetical table of predicted ¹H NMR chemical shifts for a dominant conformer is presented below to illustrate the expected output of such a study.

| Atom | Predicted Chemical Shift (ppm) |

| H on C1 | 5.0 - 5.2 |

| H on C1' | 5.1 - 5.3 |

| H on C2 | 5.8 - 6.0 |

| H on C3' | 4.8 - 5.0 |

| H on C4 | 2.1 - 2.3 |

| H on C5 | 1.5 - 1.7 |

| H on C6 | 1.6 - 1.8 |

| H on C8 | 1.3 - 1.5 |

Simulation of Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can simulate these spectra with good accuracy.

A hypothetical table of selected calculated vibrational frequencies and their assignments is shown below.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinyl) |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1640 | Medium | C=C stretch |

| ~910 | Strong | =CH₂ wag |

| ~750 | Strong | C-Cl stretch |

It is important to reiterate that the data presented in the tables are hypothetical and for illustrative purposes only, due to the lack of published computational studies on 7-Chloro-7-methyl-3-methyleneoct-1-ene.

Derivatization and Functionalization Strategies Based on 7 Chloro 7 Methyl 3 Methyleneoct 1 Ene

Synthesis of Alkene and Alkane Derivatives

The presence of two double bonds in 7-chloro-7-methyl-3-methyleneoct-1-ene allows for a variety of addition reactions to form new alkene and alkane derivatives.

Selective Hydrogenation of Double Bonds

The selective hydrogenation of the non-conjugated double bonds in 7-chloro-7-methyl-3-methyleneoct-1-ene presents a synthetic challenge. The reactivity of each double bond towards hydrogenation can be influenced by steric hindrance and the choice of catalyst. It is anticipated that the terminal vinyl group (C1-C2) would be more readily reduced than the more substituted methylene (B1212753) group (C3) and the trisubstituted internal double bond that would be the isomeric form in equilibrium with the methylene group.

| Catalyst | Substrate | Product(s) | Selectivity |

| Palladium on Carbon (Pd/C) | 7-Chloro-7-methyl-3-methyleneoct-1-ene | 7-Chloro-7-methyl-3-methyleneoctane | High for terminal double bond |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | 7-Chloro-7-methyl-3-methyleneoct-1-ene | 7-Chloro-7-methyl-3-methyleneoctane | High for less substituted double bond |

| Crabtree's Catalyst ([Ir(cod)py(PCy₃)]PF₆) | 7-Chloro-7-methyl-3-methyleneoct-1-ene | Mixture of partially and fully saturated products | Potentially less selective |

This is an interactive data table based on predicted reactivity and general knowledge of hydrogenation catalysts.

Formation of Halogenated and Hydroxylated Products

The double bonds of 7-chloro-7-methyl-3-methyleneoct-1-ene are susceptible to electrophilic addition of halogens and hydroxylation agents. The regioselectivity of these reactions is dictated by the stability of the resulting carbocation or halonium ion intermediates. For instance, the reaction of the structurally similar compound myrcene (B1677589) with bromine has been shown to yield a dibrominated product, indicating that both double bonds can react. beilstein-journals.org

Halogenation:

Addition of halogens such as chlorine (Cl₂) or bromine (Br₂) is expected to proceed across both the C1-C2 and the C3-methylene double bonds. The reaction with one equivalent of the halogen could potentially lead to a mixture of mono-halogenated products.

Hydroxylation:

Hydroxylation can be achieved using various reagents. For example, treatment with osmium tetroxide (OsO₄) followed by a reducing agent would lead to the formation of diols. Epoxidation with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) would form epoxides at one or both double bonds, which can then be opened to yield diols or other functional groups.

Transformations Involving the Tertiary Alkyl Chloride Moiety

The tertiary alkyl chloride at the C7 position is a key functional group that allows for the introduction of a wide range of substituents through nucleophilic substitution and metal-catalyzed coupling reactions.

Nucleophilic Substitution to Introduce New Functional Groups

Being a tertiary alkyl halide, 7-chloro-7-methyl-3-methyleneoct-1-ene is prone to undergo S(_N)1 reactions, especially in the presence of weak nucleophiles and polar protic solvents. Stronger nucleophiles under less polar conditions might favor S(_N)2 reactions, although steric hindrance at the tertiary center is a significant barrier. quora.comchegg.comreddit.comnih.gov The stability of the tertiary carbocation intermediate in an S(_N)1 pathway is a driving force for these reactions.

Common nucleophiles that can be used to displace the chloride ion include:

Hydroxide (⁻OH): to form the corresponding tertiary alcohol.

Alkoxides (⁻OR): to synthesize ethers.

Cyanide (⁻CN): to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide (⁻N₃): to form an alkyl azide, a precursor to amines.

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether (-OR) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

This is an interactive data table illustrating potential nucleophilic substitution reactions.

Metal-Catalyzed Coupling Reactions (e.g., Cross-Coupling)

The tertiary alkyl chloride can participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Catalysts based on iron, nickel, or palladium are commonly used for such transformations. These reactions typically involve the formation of an organometallic intermediate which then reacts with a suitable coupling partner.

For example, a Kumada-style coupling with a Grignard reagent (R-MgBr) in the presence of a nickel or palladium catalyst could be used to introduce a new alkyl or aryl group at the C7 position. Similarly, Suzuki or Stille couplings could be employed with the appropriate organoboron or organotin reagents, respectively.

Cyclization Reactions Leading to Novel Ring Systems

The presence of multiple reactive sites within the 7-chloro-7-methyl-3-methyleneoct-1-ene structure allows for intramolecular reactions to form cyclic compounds. These cyclization reactions can be initiated by the reactivity of either the double bonds or the tertiary alkyl chloride.

Acid-catalyzed cyclization is a common reaction for related terpenoid structures. For instance, the treatment of similar acyclic monoterpenes with acid can lead to the formation of six-membered rings, such as those found in the terpinene and limonene families. In the case of 7-chloro-7-methyl-3-methyleneoct-1-ene, protonation of one of the double bonds could generate a carbocation that is then attacked intramolecularly by another double bond, leading to cyclization. The tertiary alkyl chloride could also ionize to form a carbocation, which could then be trapped by one of the double bonds.

Furthermore, radical-initiated cyclizations could also be a viable strategy. The generation of a radical at a specific position in the molecule could trigger a cascade of cyclization events to form complex polycyclic structures.

Exploration of "Click" Chemistry and Other Modular Synthesis Approaches (e.g., Thiol-ene reactions)

There is currently no available scientific literature or patented research detailing the application of "click" chemistry or thiol-ene reactions for the derivatization and functionalization of 7-Chloro-7-methyl-3-methyleneoct-1-ene.

Polymerization and Material Science Applications of 7 Chloro 7 Methyl 3 Methyleneoct 1 Ene and Its Analogs

Anionic Polymerization Studies of Related Alkene Monomers

Anionic polymerization is a chain-growth polymerization method initiated by a nucleophilic species, such as an organolithium compound. A key advantage of this technique is its "living" nature when impurities are absent, which means that the propagating anionic chain ends remain active indefinitely. wikipedia.org This allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. wikipedia.orgresearchgate.net

For diene monomers like the structural analog β-myrcene, anionic polymerization can proceed via different addition pathways (1,4-, 1,2-, and 3,4-addition), leading to polymers with varying microstructures and, consequently, different physical properties. nih.gov

Control over Molecular Weight and Polydispersity

In living anionic polymerization, the number-average molecular weight (Mₙ) of the resulting polymer can be predetermined by the molar ratio of the monomer to the initiator. The absence of termination and chain transfer reactions ensures that each initiator molecule generates a single polymer chain. kobv.desci-hub.se Studies on β-myrcene have demonstrated that its anionic polymerization, typically initiated with sec-butyllithium, proceeds in a living manner, yielding polymers with predictable molecular weights and narrow polydispersity indices (Đ), often close to 1.05. kobv.deresearchgate.net

For 7-Chloro-7-methyl-3-methyleneoct-1-ene, a similar level of control over molecular weight and polydispersity could be anticipated in a living anionic system. However, the presence of the tertiary chloro-substituent introduces potential complications. The electrophilic carbon of the C-Cl bond could react with the propagating carbanion, leading to side reactions that might disrupt the living nature of the polymerization and broaden the molecular weight distribution. Careful selection of reaction conditions, such as low temperatures, would likely be necessary to minimize such side reactions.

Illustrative Data for Anionic Polymerization of a Structural Analog (β-Myrcene) *

| Initiator | Solvent | Temperature (°C) | Target Mₙ ( g/mol ) | Obtained Mₙ ( g/mol ) | Polydispersity (Đ) |

|---|---|---|---|---|---|

| sec-BuLi | Cyclohexane | 25 | 5,000 | 5,100 | 1.05 |

| sec-BuLi | Cyclohexane | 25 | 10,000 | 10,200 | 1.06 |

| sec-BuLi | THF | 0 | 5,000 | 4,900 | 1.08 |

This table is based on typical results for β-myrcene polymerization and is for illustrative purposes only. kobv.desci-hub.se

Microstructure Analysis of Resulting Polymers

The microstructure of polydienes significantly influences their properties, such as the glass transition temperature (T₉). In the anionic polymerization of β-myrcene, the solvent polarity plays a crucial role in determining the polymer's microstructure. nih.govresearchgate.netacs.org

Nonpolar Solvents: In nonpolar solvents like cyclohexane, the polymerization of β-myrcene predominantly yields a high content of 1,4-units (typically >90%), with a small fraction of 3,4-units. sci-hub.seresearchgate.net This is attributed to a coordination-type mechanism involving the lithium counter-ion.

Polar Solvents: In polar solvents such as tetrahydrofuran (B95107) (THF), the solvent molecules solvate the lithium cation, leading to a more dissociated ion pair. This favors 1,2- and 3,4-addition. For polymyrcene synthesized in THF, the content of 1,4-units can decrease drastically, while the proportion of 3,4- and 1,2-units increases significantly. nih.govsci-hub.seacs.org

For 7-Chloro-7-methyl-3-methyleneoct-1-ene, a similar solvent-dependent control of microstructure is expected. Polymerization in a nonpolar solvent would likely favor 1,4-addition, leading to a more flexible polymer backbone. Conversely, using a polar solvent would increase the proportion of vinyl groups (1,2- and 3,4-addition), resulting in a polymer with a higher T₉. The chlorine atom, being electronegative, might also influence the electron distribution in the propagating anion, potentially altering the regioselectivity compared to β-myrcene under identical conditions.

Illustrative Microstructure Data for Polymyrcene *

| Solvent | 1,4-units (%) | 3,4-units (%) | 1,2-units (%) |

|---|---|---|---|

| Cyclohexane | ~94 | ~6 | <1 |

| THF | ~51 | ~41 | ~4 |

This table presents typical microstructure data for polymyrcene synthesized via anionic polymerization in different solvents and is for illustrative purposes only. nih.govacs.org

Radical Polymerization Mechanisms and Kinetics